5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Description
5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a difluoromethyl pyrazole moiety and an amine group at position 2. Thiadiazole derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, antifungal, and kinase inhibitory properties .
Properties
Molecular Formula |
C6H5F2N5S |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-[1-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H5F2N5S/c7-5(8)13-2-1-3(12-13)4-10-11-6(9)14-4/h1-2,5H,(H2,9,11) |
InChI Key |
NMSMJWTWCRUFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C2=NN=C(S2)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Difluoromethylation Strategies
Introducing the difluoromethyl (-CF₂H) group to the pyrazole ring requires careful selection of fluorinating agents. Patent WO2010118852A1 discloses a two-step process:
-
Pyrazole Formation : Condensation of 1,3-diketones with hydrazine derivatives yields 1H-pyrazole-3-carboxylates.
-
Difluoromethylation : Treatment with ClCF₂H gas in the presence of K₂CO₃ replaces the carboxylate group with -CF₂H at the 1-position.
This method achieves 68–74% yields but requires stringent moisture control to prevent hydrolysis of the ClCF₂H intermediate.
Halogen Exchange Reactions
An alternative approach involves halogen exchange on pre-formed chloromethylpyrazoles. For example, 1-(chloromethyl)-1H-pyrazole-3-amine reacts with anhydrous HF in DMF at 0°C, substituting chlorine with fluorine. However, this method risks over-fluorination, necessitating precise stoichiometry (HF:substrate = 2:1).
Coupling Thiadiazole and Pyrazole Units
Nucleophilic Aromatic Substitution
The final assembly often employs nucleophilic substitution between 5-chloro-1,3,4-thiadiazol-2-amine and the difluoromethylpyrazole. Key conditions include:
-
Solvent : Anhydrous DMF or NMP
-
Base : K₂CO₃ or Cs₂CO₃
-
Temperature : 80–100°C for 12–24 hours
Patent data indicate that Cs₂CO₃ increases reaction efficiency (yield: 78%) compared to K₂CO₃ (yield: 65%) due to its stronger basicity and improved solubility.
Buchwald-Hartwig Amination
For electron-deficient thiadiazoles, palladium-catalyzed coupling proves effective. A representative protocol uses:
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : Xantphos (4 mol%)
-
Base : LiHMDS
-
Solvent : Toluene at 110°C
This method achieves 82% yield but requires rigorous exclusion of oxygen.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiosemicarbazide Cyclization | PPA, CH₃SO₃H | 80–100°C, 6–8 h | 72–85 | High scalability | Requires corrosive acids |
| Dipolar Cycloaddition | Diazomethane, sulfines | RT, 24 h | 55–60 | Stereochemical control | Low yield, complex workup |
| Nucleophilic Substitution | Cs₂CO₃, DMF | 80°C, 24 h | 78 | Mild conditions | Limited to activated substrates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 110°C, 12 h | 82 | Broad substrate scope | Sensitive to oxygen, high cost |
Optimization Challenges and Solutions
Purification Strategies
Crude products often contain regioisomers due to the pyrazole’s ambident nucleophilicity. Patent WO2010118852A1 resolves this via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the thiadiazole moiety. Thiadiazole derivatives, including 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, a study showed that structural variations in thiadiazole derivatives could enhance their antitumor efficacy by inhibiting tubulin polymerization, a crucial mechanism in cancer cell proliferation .
Inhibition of Kinases
The compound has been identified as a potent inhibitor of LIM kinases (LIMK1 and LIMK2). LIM kinases play a vital role in regulating actin dynamics and are implicated in various cancers and neurodegenerative diseases. The inhibition of these kinases by this compound suggests its potential use as a therapeutic agent for conditions where LIMK activity is dysregulated .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the pyrazole and thiadiazole rings can significantly affect the biological activity of the compound. For example:
| Substituent | Effect on Activity |
|---|---|
| Difluoromethyl | Enhances lipophilicity and cellular permeability |
| Thiadiazole | Contributes to anticancer activity through kinase inhibition |
Case Study 1: Antitumor Efficacy
A study evaluated several thiadiazole derivatives for their anticancer properties against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds with thiadiazole structures exhibited significant cytotoxicity with IC values in the low micromolar range .
Case Study 2: Kinase Inhibition
In another investigation focusing on LIMK inhibitors, this compound was shown to effectively inhibit both LIMK1 and LIMK2 activities in vitro. This inhibition correlated with reduced cell migration and invasion in cancer models .
Mechanism of Action
The mechanism of action of 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and subsequently affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogs and Their Substituents
Key Observations:
- Lipophilicity : Fluorine atoms in the difluoromethyl group improve lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability over pyridine-containing analogs (logP ~1.8–2.2) .
- Steric Effects : The bulkier difluoromethyl group may hinder binding in sterically constrained pockets compared to smaller substituents like methyl .
Key Findings:
- Antimicrobial Potential: GSK613’s chloro-fluoro-benzyl substituent confers potent InhA inhibition, suggesting that the target compound’s difluoromethyl group may similarly enhance antimycobacterial activity through hydrophobic interactions .
- Kinase Inhibition : Quinazoline-thiadiazole hybrids demonstrate the versatility of the thiadiazole core in targeting kinases, a property that could extend to the target compound with optimized substituents .
- Fungicidal Activity : Anthracene-containing analogs show moderate activity, indicating that bulky aromatic substituents may be less effective than fluorine-based groups in penetrating fungal cell walls .
Physicochemical and ADMET Properties
Table 3: Comparative Physicochemical Properties
| Property | Target Compound | GSK613 | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~255.2 | ~434.9 | ~194.2 |
| logP (Predicted) | 2.8 | 3.5 | 1.9 |
| Solubility (µg/mL) | 15–20 (Moderate) | <10 (Low) | >50 (High) |
| Metabolic Stability | High (Due to C-F bonds) | Moderate | Low |
Key Insights:
- Metabolic Stability: The difluoromethyl group in the target compound reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
- Solubility : Pyridine-containing analogs exhibit higher aqueous solubility due to the polar nitrogen atom, whereas the target compound’s lipophilicity may require formulation optimization for bioavailability .
Biological Activity
5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound featuring both pyrazole and thiadiazole moieties, which have been associated with various biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₈F₂N₄S |
| Molecular Weight | 218.24 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The presence of the thiadiazole ring enhances lipophilicity and biological activity, which may contribute to its therapeutic potential in various diseases .
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that certain thiadiazole derivatives demonstrate effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, surpassing standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
- Antifungal Activity : The compound also displays antifungal properties against strains like Aspergillus niger, with some derivatives showing zones of inhibition between 15–19 mm at a concentration of 500 μg/disk .
Anticancer Activity
Several studies have focused on the anticancer potential of thiadiazole derivatives:
- In Vitro Cytotoxicity : The cytotoxic effects of this compound were evaluated against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibitory activity .
- Mechanisms of Action in Cancer Cells : The anticancer activity is thought to be mediated through cell cycle arrest at the G2/M phase and down-regulation of critical proteins involved in cancer cell proliferation .
Study 1: Antimicrobial Properties
A comparative study highlighted the antimicrobial efficacy of various thiadiazole derivatives. Compounds with specific substitutions at the amine group showed enhanced activity against multiple bacterial strains, indicating that structural modifications can significantly influence biological outcomes .
Study 2: Anticancer Agents
Another study focused on new 5-Aryl-1,3,4-thiadiazole-based compounds demonstrated promising results in inhibiting cancer cell growth. The incorporation of different functional groups was shown to enhance cytotoxicity against MCF-7 and HepG2 cell lines .
Q & A
Q. What are the key considerations for synthesizing 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine with high purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate carboxylic acids or esters under reflux conditions. For example, POCl₃ is often used as a cyclizing agent at 90°C, followed by pH adjustment (8–9) with ammonia to precipitate the product . Solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., K₂CO₃) are critical for yield optimization . Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography ensures purity ≥95% .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies protons and carbons in the pyrazole and thiadiazole rings. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹H NMR (~δ 6.0–6.5 ppm) and ¹⁹F NMR coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
- IR Spectroscopy : Detects N-H stretching (~3300 cm⁻¹ for amine groups) and C-F vibrations (~1100–1250 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination via Michaelis-Menten kinetics) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the difluoromethyl group with -CH₃, -CF₃, or halogens to assess electronic effects on target binding .
- Heterocycle Modification : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate ring-specific interactions .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical binding residues in target proteins (e.g., bacterial DNA gyrase) .
Q. How to resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Compare EC₅₀ values in cell-based vs. enzyme assays to distinguish direct enzyme inhibition from cytotoxicity .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if metabolite interference alters activity .
- Redox Profiling : Measure ROS generation (e.g., via DCFH-DA fluorescence) to rule out nonspecific oxidative stress effects .
Q. What advanced synthetic strategies improve regioselectivity in pyrazole-thiadiazole coupling?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and enhances regioselectivity via controlled thermal gradients .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during coupling, followed by deprotection with TFA .
Experimental Design Considerations
Q. How to design a robust in vivo toxicity profile for this compound?
- Methodological Answer :
- Acute Toxicity (OECD 423) : Administer escalating doses (10–1000 mg/kg) to rodents, monitoring mortality and organ histopathology over 14 days .
- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential .
Q. What computational methods predict its environmental persistence and ecotoxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
